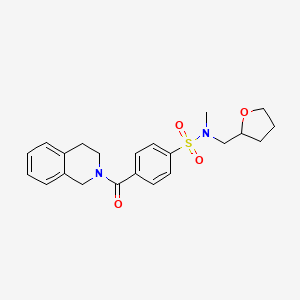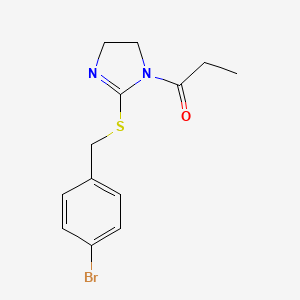![molecular formula C14H14Cl2N2O2 B2726813 N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide CAS No. 1465339-09-6](/img/structure/B2726813.png)
N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a cyano group, a dichlorophenyl group, and an oxolane ring, making it a versatile molecule for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide typically involves the reaction of 3,5-dichlorobenzyl cyanide with 3-methyloxolane-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The oxolane ring provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
- N-[Cyano-(4-chlorophenyl)methyl]-3-methyloxolane-2-carboxamide
- N-[Cyano-(3,5-difluorophenyl)methyl]-3-methyloxolane-2-carboxamide
- N-[Cyano-(3,5-dimethylphenyl)methyl]-3-methyloxolane-2-carboxamide
Uniqueness
N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its reactivity and binding properties. This makes it distinct from similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
N-[cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-8-2-3-20-13(8)14(19)18-12(7-17)9-4-10(15)6-11(16)5-9/h4-6,8,12-13H,2-3H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLKMQMADSYQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)NC(C#N)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2726735.png)

![2-[[1-(2,2-Difluoroethyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2726740.png)


![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2726744.png)
![Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate](/img/structure/B2726745.png)
![1,3,5-trimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2726746.png)

![2-Chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide](/img/structure/B2726750.png)
![3-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2726751.png)

![N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-[(FURAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B2726753.png)
